Dioctyl adipate

Catalog No.
S526220
CAS No.
123-79-5
M.F
C22H42O4
M. Wt
370.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioctyl adipate

CAS Number

123-79-5

Product Name

Dioctyl adipate

IUPAC Name

dioctyl hexanedioate

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

InChI

InChI=1S/C22H42O4/c1-3-5-7-9-11-15-19-25-21(23)17-13-14-18-22(24)26-20-16-12-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

NEHDRDVHPTWWFG-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC

Solubility

2.10e-06 M
INSOL IN WATER @ 25 °C; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS; SOL IN MOST ORGANIC SOLVENTS
In water, 0.78 mg/l @ 22 °C
Solubility in water, g/100ml at 20 °C: (none)
Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

Di-n-octyl adipate; NSC 16201; NSC-16201; NSC16201

Canonical SMILES

CCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC

Description

The exact mass of the compound Dioctyl adipate is 370.3083 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.10e-06 minsol in water @ 25 °c; insol or very slightly sol in glycerine & glycols; sol in most organic solventsin water, 0.78 mg/l @ 22 °csolubility in water, g/100ml at 20 °c: (none)practically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16201. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Hexanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Dioctyl adipate is an organic compound with the chemical formula C22H42O4C_{22}H_{42}O_{4}. It appears as a colorless oily liquid and is primarily used as a plasticizer in the manufacturing of various polymers, particularly polyvinyl chloride. This compound is known for its excellent low-temperature flexibility and resistance to weathering, making it suitable for applications that require durability and flexibility under varying environmental conditions .

DOA is generally considered to have low acute toxicity []. However, as with many industrial chemicals, it's important to handle it with care. Safety data sheets (SDS) provide detailed information on the specific hazards and precautions for handling DOA [].

Dioctyl adipate primarily undergoes esterification reactions, where it is formed from the reaction of adipic acid and isooctyl alcohol. The general reaction can be represented as follows:

Adipic Acid+Isooctyl AlcoholDioctyl Adipate+Water\text{Adipic Acid}+\text{Isooctyl Alcohol}\rightarrow \text{Dioctyl Adipate}+\text{Water}

In addition to esterification, dioctyl adipate can also participate in hydrolysis reactions, especially under acidic or basic conditions, leading to the formation of adipic acid and isooctanol .

The synthesis of dioctyl adipate typically involves the following steps:

  • Esterification: Adipic acid and isooctyl alcohol are combined in the presence of a catalyst (often concentrated sulfuric acid) under vacuum conditions to facilitate the removal of water.
  • Water Washing: After the esterification reaction, water is added to the mixture to separate unreacted materials.
  • Dealcoholization: The mixture undergoes dealcoholization to remove excess alcohol.
  • Purification: The crude product is refined using agents such as sodium carbonate or magnesium sulfate to achieve a high purity level (typically above 99%) before filtration .

Dioctyl adipate is widely used in various industries due to its favorable properties:

  • Plasticizer: It enhances the flexibility and durability of polyvinyl chloride and other polymers.
  • Cold-Resistant Additive: It improves low-temperature performance in asphalt and other materials.
  • Lubricants: Used in formulations requiring enhanced fluidity and stability at low temperatures.
  • Cosmetics: Employed as an emollient in personal care products due to its skin-friendly properties .

Studies on dioctyl adipate's interactions reveal that it primarily acts through physical blending rather than chemical bonding when mixed with other materials like asphalt. Its addition significantly improves the low-temperature performance and aging resistance of asphalt binders. Furthermore, dynamic shear rheometer tests indicate that dioctyl adipate-modified asphalt exhibits enhanced ductility compared to unmodified samples .

Dioctyl adipate shares structural similarities with several other compounds, primarily those derived from adipic acid. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Diisooctyl adipateC22H42O4C_{22}H_{42}O_{4}Similar plasticizing properties; often used interchangeably with dioctyl adipate .
Bis(2-ethylhexyl) adipateC22H42O4C_{22}H_{42}O_{4}Commonly used plasticizer but may have different regulatory classifications .
Dioctyl phthalateC24H38O4C_{24}H_{38}O_{4}Known for its high plasticizing efficiency but has raised health concerns compared to dioctyl adipate .
Di-n-butyl phthalateC16H30O4C_{16}H_{30}O_{4}Used in similar applications but has different performance characteristics .

Dioctyl adipate stands out due to its excellent low-temperature flexibility and lower toxicity profile compared to some phthalates, making it a preferred choice in applications requiring safety alongside performance.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
COLOURLESS-TO-YELLOW LIQUID.
Clear colourless liquid; Slight fatty aroma

Color/Form

COLORLESS OR VERY PALE AMBER LIQUID
Clear liquid

XLogP3

7.4

Exact Mass

370.3083

Boiling Point

Normal Boiling Point: 404.84 °C (687 K)
417 °C

Flash Point

196 °C c.c.

Vapor Density

Relative vapor density (air = 1): 12.8

Density

1.2145X10+8 kmol/cu m @ 7.49 °C (280.65 K)
Relative density (water = 1): 0.92
0.924-0.930 (20°)

LogP

8.1 (calculated)

Odor

SLIGHT, AROMATIC SMELL

Appearance

Solid powder

Melting Point

-70.0 °C
Mp 9.5-9.8 °
7.49 °C (280.65 K)
9.5-9.8°C
-67.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2BD76YG9SI

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 27 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 40 of 67 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.50e-07 mmHg
8.50X10-7 mm Hg @ 20 °C
Vapor pressure, kPa at 20 °C: 0.11

Pictograms

Irritant

Irritant

Other CAS

123-79-5
103-23-1

Wikipedia

Dioctyl adipate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

ESTERIFICATION OF ADIPIC ACID WITH 1-OCTANOL; ESTER EXCHANGE OF LOWER DIALKYL ADIPATE WITH 1-OCTANOL WITH BASE CATALYSIS
Esterification of adipic acid with octanol.

General Manufacturing Information

Hexanedioic acid, 1,6-dioctyl ester: ACTIVE
IN FRANCE & ITALY DIOCTYL ADIPATE IS PERMITTED AS A CONSTITUENT OF PLASTICS INTENDED FOR CONTACT WITH FOODSTUFFS.
IN ASSOC WITH PHTHALATES IT CONFERS EXCELLENT COLD RESISTANCE & BETTER FLEXIBILITY @ ALL TEMP TO VINYL RESINS (CHLORIDE, ACETATE-CHLORIDE, POLYVINYLIDENE CHLORIDE).

Dates

Modify: 2023-08-15
1: Jeon SH, Kim YP, Kho Y, Shin JH, Ji WH, Ahn YG. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. J Anal Methods Chem. 2018 Feb 5;2018:9470254. doi: 10.1155/2018/9470254. eCollection 2018. PubMed PMID: 29629214; PubMed Central PMCID: PMC5832103.
2: Socas-Rodríguez B, González-Sálamo J, Herrera-Herrera AV, Santana-Mayor Á, Hernández-Borges J. Determination of phthalic acid esters in different baby food samples by gas chromatography tandem mass spectrometry. Anal Bioanal Chem. 2018 Mar 9. doi: 10.1007/s00216-018-0977-y. [Epub ahead of print] PubMed PMID: 29523939.
3: González-Sálamo J, Socas-Rodríguez B, Hernández-Borges J, Rodríguez-Delgado MÁ. Determination of phthalic acid esters in water samples using core-shell poly(dopamine) magnetic nanoparticles and gas chromatography tandem mass spectrometry. J Chromatogr A. 2017 Dec 29;1530:35-44. doi: 10.1016/j.chroma.2017.11.013. Epub 2017 Nov 8. PubMed PMID: 29146426.
4: Jo SH, Kim KH, Kim YH. A novel quantitation method for phthalates in air using a combined thermal desorption/gas chromatography/mass spectrometry application. Anal Chim Acta. 2016 Nov 9;944:29-36. doi: 10.1016/j.aca.2016.09.037. Epub 2016 Oct 5. PubMed PMID: 27776636.
5: Song XL, Chen Y, Yuan JP, Qin YJ, Zhao RS, Wang X. Carbon nanotube composite microspheres as a highly efficient solid-phase microextraction coating for sensitive determination of phthalate acid esters in water samples. J Chromatogr A. 2016 Oct 14;1468:17-22. doi: 10.1016/j.chroma.2016.09.030. Epub 2016 Sep 14. PubMed PMID: 27658380.
6: Park YN, Choi MS, Rehman SU, Gye MC, Yoo HH. Simultaneous GC-MS determination of seven phthalates in total and migrated portions of paper cups. Environ Sci Pollut Res Int. 2016 May;23(10):10270-5. doi: 10.1007/s11356-016-6604-6. Epub 2016 Apr 7. PubMed PMID: 27053047.
7: Cao XL, Zhao W, Churchill R, Hilts C. Occurrence of Di-(2-ethylhexyl) adipate and phthalate plasticizers in samples of meat, fish, and cheese and their packaging films. J Food Prot. 2014 Apr;77(4):610-20. doi: 10.4315/0362-028X.JFP-13-380. PubMed PMID: 24680073.
8: Saravanabhavan G, Guay M, Langlois É, Giroux S, Murray J, Haines D. Biomonitoring of phthalate metabolites in the Canadian population through the Canadian Health Measures Survey (2007-2009). Int J Hyg Environ Health. 2013 Nov;216(6):652-61. doi: 10.1016/j.ijheh.2012.12.009. Epub 2013 Feb 16. PubMed PMID: 23419587.
9: Hirata-Koizumi M, Takahashi M, Matsumoto M, Kawamura T, Ono A, Hirose A. [Toxicity effects of phthalate substitute plasticizers used in toys]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 2012;(130):31-42. Review. Japanese. PubMed PMID: 23243985.
10: Kawakami T, Isama K, Matsuoka A. Analysis of phthalic acid diesters, monoester, and other plasticizers in polyvinyl chloride household products in Japan. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2011;46(8):855-64. doi: 10.1080/10934529.2011.579870. PubMed PMID: 21714626.
11: Guo Z, Wang S, Wei D, Wang M, Zhang H, Gai P, Duan J. Development and application of a method for analysis of phthalates in ham sausages by solid-phase extraction and gas chromatography-mass spectrometry. Meat Sci. 2010 Mar;84(3):484-90. doi: 10.1016/j.meatsci.2009.10.002. Epub 2009 Oct 8. PubMed PMID: 20374814.
12: Guo ZY, Gai PP, Duan J, Zhai JX, Zhao SS, Wang S, Wei DY. Simultaneous determination of phthalates and adipates in human serum using gas chromatography-mass spectrometry with solid-phase extraction. Biomed Chromatogr. 2010 Oct;24(10):1094-9. doi: 10.1002/bmc.1410. PubMed PMID: 20352652.
13: Krüger T, Long M, Bonefeld-Jørgensen EC. Plastic components affect the activation of the aryl hydrocarbon and the androgen receptor. Toxicology. 2008 Apr 18;246(2-3):112-23. doi: 10.1016/j.tox.2007.12.028. Epub 2008 Jan 10. PubMed PMID: 18294747.
14: Cao XL. Determination of phthalates and adipate in bottled water by headspace solid-phase microextraction and gas chromatography/mass spectrometry. J Chromatogr A. 2008 Jan 18;1178(1-2):231-8. Epub 2007 Dec 3. PubMed PMID: 18082753.
15: Ueno M, Adachi A, Horikawa T, Inoue N, Mori A, Sasaki K. Allergic contact dermatitis caused by poly(adipic acid-co-1,2-propylene glycol) and di-(n-octyl) tin-bis(2-ethylhexylmaleate) in vinyl chloride gloves. Contact Dermatitis. 2007 Nov;57(5):349-51. PubMed PMID: 17937757.
16: Serôdio P, Nogueira JM. Considerations on ultra-trace analysis of phthalates in drinking water. Water Res. 2006 Jul;40(13):2572-82. Epub 2006 Jun 23. PubMed PMID: 16797669.

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